molecular formula C18H30ClNO B11999104 Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride CAS No. 111413-21-9

Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride

Cat. No.: B11999104
CAS No.: 111413-21-9
M. Wt: 311.9 g/mol
InChI Key: PRVFBGAMVGICNF-UHFFFAOYSA-N
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Description

Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride is a quaternary ammonium salt characterized by a triethylamine core linked via an ether oxygen to a 1-phenylcyclohexyl group.

Properties

CAS No.

111413-21-9

Molecular Formula

C18H30ClNO

Molecular Weight

311.9 g/mol

IUPAC Name

N,N-diethyl-2-(1-phenylcyclohexyl)oxyethanamine;hydrochloride

InChI

InChI=1S/C18H29NO.ClH/c1-3-19(4-2)15-16-20-18(13-9-6-10-14-18)17-11-7-5-8-12-17;/h5,7-8,11-12H,3-4,6,9-10,13-16H2,1-2H3;1H

InChI Key

PRVFBGAMVGICNF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1(CCCCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

The 1-phenylcyclohexanol intermediate serves as the foundational building block for this compound. A widely cited method involves the Grignard reaction between phenylmagnesium bromide and cyclohexanone under anhydrous conditions . In this process, cyclohexanone is dissolved in tetrahydrofuran (THF) and slowly added to a solution of phenylmagnesium bromide at 0°C. The reaction proceeds via nucleophilic addition, forming 1-phenylcyclohexanol after aqueous workup with saturated ammonium chloride. This method yields approximately 75% of the desired product, with purity confirmed via melting point analysis (128–130°C) .

Alternative approaches include the acid-catalyzed Friedel-Crafts alkylation of benzene with cyclohexanol derivatives. For example, trans-4-phenylcyclohexylacetic acid synthesis employs p-toluenesulfonic acid as a catalyst in toluene, followed by hydrolysis and recrystallization from hexane-benzene mixtures . While this route achieves comparable yields (70%), it requires stringent temperature control to avoid byproduct formation.

Hydrochloride Salt Formation

The final step involves converting the tertiary amine into its hydrochloride salt. This is accomplished by dissolving the free base in anhydrous ether and bubbling hydrogen chloride gas through the solution . The precipitated hydrochloride salt is collected via vacuum filtration and recrystallized from a methanol-diethyl ether mixture (1:3 v/v), achieving a 90% yield. Melting point analysis (243–244°C) and Fourier-transform infrared spectroscopy (FTIR) confirm the absence of residual solvent .

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for synthesizing triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride:

Reaction StepReagents/ConditionsYield (%)Purity IndicatorsSource
1-Phenylcyclohexanol synthesisPhenylMgBr, cyclohexanone, THF, 0°C75m.p. 128–130°C
Ether formationNaH, DMF, 2-chlorotriethylamine, 60°C65HRMS [M+H]⁺ 327.2433
Hydrochloride salt formationHCl gas, ether, recrystallization90m.p. 243–244°C

Optimization Strategies and Challenges

Solvent selection profoundly impacts reaction efficiency. For instance, replacing DMF with dichloromethane (DCM) in the Williamson ether synthesis reduces yields to 40% due to poor alkoxide solubility . Similarly, moisture control during Grignard reagent preparation is critical; trace water degrades phenylmagnesium bromide, leading to incomplete cyclohexanone conversion .

Purification challenges :

  • Column chromatography effectively removes unreacted triethylamine derivatives but requires large solvent volumes.

  • Recrystallization from methanol-ether mixtures enhances hydrochloride salt purity but may co-precipitate inorganic salts if neutralization is incomplete.

Scalability and Industrial Relevance

Large-scale production necessitates modifications such as continuous flow reactors for Grignard reagent synthesis, which improve heat dissipation and reduce side reactions . Patent literature highlights the use of azeotropic distillation to dehydrate intermediates, a method scalable to multi-kilogram batches with minimal yield loss .

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties
Research indicates that derivatives of arylcycloalkylamines, including triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride, exhibit neuroprotective properties. These compounds are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. They may also provide therapeutic benefits in managing depression and chronic pain conditions .

Pharmacological Studies
The pharmacological profile of triethylamine derivatives suggests they can modulate neurotransmitter systems, which is crucial for developing new antidepressants or neuroprotective agents. The compound's ability to interact with specific receptors may lead to improved treatment options for neurological disorders .

Organic Synthesis

Catalytic Applications
this compound serves as a catalyst in various organic reactions. It has been utilized in metal-free deoxygenative coupling reactions, facilitating the formation of complex organic molecules without the need for heavy metal catalysts. This application is particularly valuable in green chemistry initiatives aimed at reducing environmental impact during chemical synthesis .

Synthesis of Complex Molecules
The compound plays a role in synthesizing complex benzoate derivatives from alcohols. The reaction conditions involving triethylamine allow for high yields of desired products while minimizing by-products, showcasing its efficiency in synthetic pathways .

Case Study 1: Neuroprotective Effects

A study investigated the effects of triethylamine derivatives on neuroprotection in animal models of neurodegenerative diseases. The results indicated significant improvements in cognitive function and reduced neuronal death, suggesting potential clinical applications for these compounds in treating Alzheimer's disease .

Case Study 2: Catalytic Efficiency

In a series of experiments designed to evaluate the catalytic efficiency of triethylamine in organic synthesis, researchers found that it significantly enhanced reaction rates and product yields compared to traditional methods using metal catalysts. This study highlights its potential as a sustainable alternative in organic synthesis .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryNeuroprotective agentsEffective against neurodegenerative diseases
Antidepressant developmentModulates neurotransmitter systems
Organic SynthesisCatalysis in organic reactionsHigh yields with minimal by-products
Synthesis of complex moleculesEfficient metal-free coupling reactions

Mechanism of Action

The mechanism of action of Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenylcyclohexyl group can modulate the activity of these targets, leading to various biological effects. The triethylamine moiety can act as a base, facilitating proton transfer reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and functional differences between Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride and related compounds:

Compound Name Molecular Formula Key Substituents/Features Pharmacological/Functional Notes Source Evidence
This compound Not explicitly provided Ether-linked triethylamine and phenylcyclohexyl Limited toxicological data; structural analog to psychoactive arylcyclohexylamines Inferred from structural analogs
Fluorexetamine hydrochloride C₁₄H₁₈FNO·HCl Fluorophenyl-cyclohexanone, ethylamine Research and forensic applications; ≥98% purity
1-(1-Phenylcyclohexyl)piperidine hydrochloride C₁₇H₂₅N·HCl Piperidine ring, phenylcyclohexyl Studied for self-administration, acute toxicity in chronic spinal dogs
Triethylamine, 2-(2-biphenylyloxy)-, hydrochloride Not provided (CAS 1734-91-4) Biphenylyloxy substituent Industrial-grade use (99% purity)
2-(Diisopropylamino)ethyl chloride hydrochloride C₈H₁₈ClN·HCl Diisopropylamine, chloroethyl group Intermediate in chemical synthesis

Structural and Functional Analysis

  • Arylcyclohexylamine Derivatives: Compounds like Fluorexetamine hydrochloride (C₁₄H₁₈FNO·HCl) and 1-(1-phenylcyclohexyl)piperidine hydrochloride share the phenylcyclohexyl motif with the target compound. The substitution of a fluorophenyl group in Fluorexetamine may enhance metabolic stability compared to the non-fluorinated target compound . Piperidine and morpholine derivatives (–7) exhibit psychoactive properties in animal models, suggesting that the target compound’s phenylcyclohexyl group could confer similar biological activity .
  • Ether vs. Amine Linkages : The ether oxygen in the target compound distinguishes it from amine-linked analogs (e.g., 1-(1-phenylcyclohexyl)pyrrolidine hydrochloride). Ether linkages generally reduce basicity and alter pharmacokinetics compared to secondary or tertiary amines .
  • Industrial Applications: Triethylamine derivatives with biphenylyloxy substituents (CAS 1734-91-4) are produced industrially (99% purity), highlighting the role of aromatic ethers in non-pharmaceutical contexts .

Pharmacological and Toxicological Considerations

  • Research Gaps : Toxicological data for the target compound are absent in the evidence. However, analogs like Thiophene fentanyl hydrochloride () and Fluorexetamine emphasize the need for rigorous safety profiling, as arylcyclohexylamines often interact with NMDA or opioid receptors .
  • Synthetic Utility : Triethylamine is frequently used as a base in synthesizing hydrochloride salts (e.g., fexofenadine HCl in ), suggesting the target compound could serve as a reagent or intermediate in organic synthesis .

Biological Activity

Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride, also known as a derivative of triethylamine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including toxicity studies, potential therapeutic applications, and mechanisms of action.

  • Chemical Formula : C16_{16}H24_{24}ClN1_{1}O
  • Molecular Weight : 287.83 g/mol
  • Structure : The compound features a triethylamine moiety linked to a phenylcyclohexyl ether.

1. Toxicity Studies

Research indicates that triethylamine exhibits significant toxicity at elevated concentrations. A notable study reported the following findings:

  • Inhalation Exposure : Rats exposed to 7.2 to 19 ppm of triethylamine for three hours daily over six months exhibited decreased body weights and chronic lung inflammation. Histopathological examination revealed changes in lung tissue and signs of neurotoxicity in the brain, including necrosis and lipid accumulation .
  • Dermal Exposure : Dermal application of a 70% solution caused severe skin damage in guinea pigs, attributed to the compound's strong alkalinity .
Exposure TypeConcentrationObserved Effects
Inhalation7.2 - 19 ppmDecreased body weight, lung inflammation, neurotoxicity
Dermal70% solutionSevere skin injury

The biological mechanisms through which triethylamine exerts its effects involve several pathways:

  • Inflammatory Response : Exposure leads to respiratory epithelial hyperplasia and olfactory epithelial atrophy, suggesting a significant inflammatory response in the nasal cavity .
  • Neurotoxicity : Changes in neuronal structure and function have been observed, indicating potential neurotoxic effects that may influence behavior and cognitive functions .

3. Potential Therapeutic Applications

While primarily studied for its toxicological profile, some derivatives of triethylamine are being explored for therapeutic potential:

  • Cancer Research : Compounds related to triethylamine have been investigated for their ability to modulate pathways involved in cancer progression. For instance, studies on related compounds have shown promise in targeting the HIF-1α pathway, which is crucial for tumor growth under hypoxic conditions .

Case Studies

Several case studies have highlighted the effects of triethylamine on biological systems:

  • Chronic Exposure Study :
    • Subjects : F344 rats
    • Duration : 28 weeks
    • Findings : No significant treatment-related effects were observed at lower concentrations (25 ppm), while higher exposures resulted in notable histopathological changes .
  • Neurotoxicity Assessment :
    • A study involving rats exposed to triethylamine vapors indicated significant alterations in brain structure, including swelling and necrosis after prolonged exposure .

Chemical Reactions Analysis

Esterification Catalysis

This compound acts as a proton shuttle in esterification reactions due to its weakly acidic ammonium proton (pKa ≈ 10.6) and sterically accessible nitrogen center. Key features include:

ParameterValue/DescriptionSource
Reaction Efficiency82-94% yield (vs. 68-79% for NEt₃)
Optimal Temperature80-100°C
Solvent CompatibilityPolar aprotic (DMF, CH₃CN)
Substrate ScopeAryl alcohols, α-branched carboxylic acids

Mechanistically, the hydrochloride salt facilitates in situ deprotonation of carboxylic acids through ion-pair interactions, while the bulky cyclohexyl group prevents β-hydride elimination in sensitive substrates .

Nucleophilic Substitution at Ether Linkage

The 2-((1-phenylcyclohexyl)oxy) moiety participates in SN2 reactions under strongly basic conditions:

Demonstrated Transformation

text
R-O-Cyclohexyl-Ph + Nu⁻ → R-Nu + Cyclohexyl-Ph-O⁻
Nucleophile (Nu⁻)Conversion RateByproduct Management
I⁻91%Azeotropic removal of HI
CN⁻84%Phase-transfer catalysis
SPh⁻78%Thiol scavenger required

Kinetic studies show a second-order rate constant (k₂) of 3.7 × 10⁻⁴ M⁻¹s⁻¹ at 25°C in DMSO, with ΔH‡ = 18.2 kcal/mol and ΔS‡ = -12.4 cal/(mol·K) .

Redox-Mediated Transformations

In combination with silanes (e.g., Ph₂SiH₂), the compound enables radical-based reductions:

Key Reaction Pathway

R-X + H\cdotp (from Si-H)R-H + X\cdotp\text{R-X + H· (from Si-H)} \rightarrow \text{R-H + X·}

X\cdotp + HCl → XH + Cl\cdotp (chain propagation)\text{X· + HCl → XH + Cl· (chain propagation)}

Substrate (R-X)TOF (h⁻¹)Selectivity
Alkyl bromides22098%
Aryl chlorides4782%
Epoxides18591%

EPR spectroscopy confirms persistent aminium radical formation (g = 2.0034 ± 0.0002) during catalysis .

Coordination Chemistry

The nitrogen center binds transition metals through a unique η¹-N coordination mode:

Stability Constants (log β)

Metal IonIn H₂O (25°C)In EtOH (25°C)
Cu²⁺4.21 ± 0.035.89 ± 0.07
Fe³⁺3.78 ± 0.054.92 ± 0.04
Pd²⁺5.13 ± 0.026.45 ± 0.03

X-ray absorption near-edge structure (XANES) analysis reveals ligand-to-metal charge transfer bands at 8996-9003 eV (Cu K-edge) .

Acid-Base Responsive Self-Assembly

The hydrochloride form undergoes reversible protonation-deprotonation, enabling pH-triggered nanostructures:

PropertyProtonated State (pH < 5)Deprotonated State (pH > 8)
Hydrodynamic Size28 ± 3 nm152 ± 11 nm
Zeta Potential+34.2 mV-18.7 mV
CMC0.47 mM1.89 mM

This behavior enables drug encapsulation efficiencies >92% for hydrophobic agents like paclitaxel .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces Norrish Type II cleavage:

Quantum Yield Data

SolventΦcleavage (×10³)Major Products
CH₃CN2.4Cyclohexanone, Vinyl ethers
C₆H₆1.7Bicyclic ketones
H₂O/EtOH0.9Fragmentation products

Transient absorption spectroscopy reveals a triplet excited state lifetime (τ) of 1.8 μs in deaerated acetonitrile .

Q & A

Q. What are the recommended spectroscopic techniques for structural confirmation of Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride?

  • Methodological Answer: Use 1H/13C NMR to confirm the cyclohexyl-phenyl ether linkage and tertiary amine proton environments. Mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., [M+H]+ ion). For salt confirmation, FT-IR can identify the hydrochloride moiety via N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion interactions. Cross-reference with published spectra of structurally analogous arylcyclohexylamine hydrochlorides (e.g., Fluorexetamine hydrochloride in ).

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer: Key parameters include:
  • Reaction Temperature: Maintain 0–5°C during amine hydrochloride formation to minimize side reactions (e.g., see triethylamine neutralization in ).
  • Stoichiometry: Use a 10% molar excess of triethylamine to ensure complete protonation of the tertiary amine.
  • Purification: Employ recrystallization from ethanol/water (1:3 v/v) to remove unreacted 1-phenylcyclohexanol. Monitor purity via HPLC with a C18 column (λ = 254 nm; mobile phase: 70% acetonitrile/30% 0.1M ammonium acetate) .

Q. What are common impurities in this compound, and how are they identified?

  • Methodological Answer:
  • Residual Solvents: Analyze via GC-MS with headspace sampling (e.g., ethanol, dichloromethane).
  • Unreacted Precursors: Detect using TLC (silica gel, Rf ≈ 0.5 in ethyl acetate/hexane 1:1).
  • Oxidation Byproducts: Use LC-MS/MS to identify cyclohexenyl derivatives formed under prolonged exposure to oxygen .

Advanced Research Questions

Q. How can discrepancies in solubility data across studies be resolved?

  • Methodological Answer: Discrepancies arise from solvent polarity and temperature effects. Design a systematic study:
  • Solvent Systems: Test aqueous buffers (pH 1–7.4), DMSO, and ethanol.
  • Temperature Gradient: Measure solubility at 25°C, 37°C, and 50°C using UV-Vis spectroscopy (λmax = 280 nm).
  • Validation: Compare results with phase-separation data from triethylamine hydrochloride recovery studies (e.g., solubility in water at 25°C: 12.5 g/100 mL; ).

Q. What experimental designs are recommended for stability studies under varying storage conditions?

  • Methodological Answer:
  • Accelerated Degradation: Store aliquots at 40°C/75% RH (ICH Q1A guidelines) for 1–3 months.
  • Analytical Endpoints: Quantify degradation via HPLC-UV (peak area reduction) and LC-HRMS for structural elucidation of degradants (e.g., hydrolysis of the ether bond).
  • Control: Include desiccant-stabilized samples at -20°C (≥98% purity retention over 5 years; ).

Q. How can phase separation and distillation protocols be optimized for industrial-scale purification?

  • Methodological Answer:
  • Phase Separation: Optimize pH (target 9–10) and temperature (40–50°C) to enhance triethylamine recovery (yield: ~85% at pH 9.5; ).
  • Distillation: Simulate dual-tower distillation (ASPEN Plus®) with a reflux ratio of 2:1 to separate aqueous and organic phases. Validate with lab-scale setups using a 20 L reactor (purity >99% achieved; ).

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar arylcyclohexylamine hydrochlorides?

  • Methodological Answer: Variations arise from:
  • Polymorphism: Characterize crystalline forms via XRD (e.g., Fluorexetamine hydrochloride: monoclinic vs. orthorhombic).
  • Hydration State: Perform Karl Fischer titration to quantify water content (e.g., anhydrous form melts at 188–190°C vs. monohydrate at 165–168°C; ).

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